molecular formula C15H31N5O5 B14253585 L-Seryl-L-lysyl-L-lysine CAS No. 213187-86-1

L-Seryl-L-lysyl-L-lysine

Cat. No.: B14253585
CAS No.: 213187-86-1
M. Wt: 361.44 g/mol
InChI Key: CRJZZXMAADSBBQ-SRVKXCTJSA-N
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Description

L-Seryl-L-lysyl-L-lysine is a tripeptide composed of one serine (L-serine) and two lysine (L-lysine) residues. Its molecular formula is C₁₈H₃₈N₆O₄, with a molecular weight of 426.54 g/mol . The compound is also referred to as trilysine or Lys-Lys-Lys in some contexts, though this nomenclature may overlap with homotripeptides containing only lysine residues. Structurally, the presence of serine introduces a hydroxyl group (-OH) in the side chain, which enhances hydrogen-bonding capacity, while the two lysine residues contribute positively charged ε-amino groups at physiological pH. This unique combination of hydrophilic and cationic properties makes it relevant in applications such as cosmetic formulations (e.g., moisturizing agents) and biomedical research (e.g., peptide-based drug carriers) .

Properties

CAS No.

213187-86-1

Molecular Formula

C15H31N5O5

Molecular Weight

361.44 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C15H31N5O5/c16-7-3-1-5-11(19-13(22)10(18)9-21)14(23)20-12(15(24)25)6-2-4-8-17/h10-12,21H,1-9,16-18H2,(H,19,22)(H,20,23)(H,24,25)/t10-,11-,12-/m0/s1

InChI Key

CRJZZXMAADSBBQ-SRVKXCTJSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-lysyl-L-lysine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-lysine, which can then be chemically or enzymatically linked to L-serine to form the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The lysine residues can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: The amino groups in lysine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or other reducing agents are commonly employed.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the peptide.

    Reduction: Reduced forms of the peptide with modified lysine residues.

    Substitution: Substituted derivatives with various functional groups attached to the lysine residues.

Scientific Research Applications

L-Seryl-L-lysyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-lysine involves its interaction with various molecular targets, including enzymes and receptors. The serine residue can participate in hydrogen bonding and nucleophilic attacks, while the lysine residues can form ionic bonds and participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Tripeptides with Lysine and Serine

Lys-Lys-Lys (Trilysine)

  • Molecular Formula : C₁₈H₃₈N₆O₄ (identical to L-seryl-L-lysyl-L-lysine, but differing in sequence) .
  • Charge at pH 7.4 : +3 (vs. +2 for this compound due to serine’s neutral side chain).
  • Applications : Primarily used in antimicrobial studies due to its high positive charge, which disrupts bacterial membranes .

L-Methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl

  • Molecular Formula : C₃₁H₅₇N₁₁O₁₂S.
  • Key Features : Incorporates methionine (sulfur-containing) and glycine residues, broadening its role in redox biochemistry and flexible peptide backbone design .
Table 1: Structural and Functional Comparison of Tripeptides
Compound Molecular Formula Charge (pH 7.4) Key Functional Groups Applications
This compound C₁₈H₃₈N₆O₄ +2 -OH (serine), -NH₂ (lysine) Cosmetic hydration, wound repair
Lys-Lys-Lys C₁₈H₃₈N₆O₄ +3 -NH₂ (lysine) Antimicrobial research
L-Methionyl-...glycylglycyl C₃₁H₅₇N₁₁O₁₂S +1 -SH (methionine), -CONH₂ Enzyme interaction studies

Functional Analogues: Lysine-Containing Polymers and Derivatives

Galactosyl Poly-L-lysine (Gal-PLL)

  • Structure : Poly-L-lysine backbone conjugated with galactose residues.
  • Key Finding : Exhibits 38.9% liver uptake within 5 minutes post-injection in mice, mediated by asialoglycoprotein receptors (ASGPR), making it a potent liver-targeting agent .
  • Comparison : Unlike this compound, Gal-PLL’s polymeric nature enables multivalent ligand-receptor interactions, enhancing specificity for drug delivery .

L-Lysine Monohydrochloride

  • Molecular Weight : 182.65 g/mol (80% lysine content by mass).
  • Role : Widely used in animal feed to supplement lysine deficiency, contrasting with this compound’s niche in peptide therapeutics .

Modified Analogues: Lipopeptides and Conjugates

Myristoyl-Gly-Ser-Ser-Lysine

  • Molecular Formula : C₃₁H₅₇N₁₁O₁₂S.
  • Properties : Myristoylation (C14 lipid tail) increases lipophilicity, enabling membrane anchoring and prolonged half-life in vivo .
  • Contrast : this compound lacks lipid modifications, limiting its utility in hydrophobic environments.

L-Lysine, L-phenylalanyl-L-serylglycyl-L-arginyl...

  • Molecular Weight : 1031.21 g/mol.
  • Function : Incorporates arginine (cationic) and phenylalanine (aromatic), expanding roles in cell-penetrating peptides and signal transduction .
Table 2: Comparative Analysis of Modified Lysine Derivatives
Compound Modification Solubility Key Advantage
This compound None High (aqueous) Biocompatibility
Myristoyl-Gly-Ser-Ser-Lys Lipid tail Low (lipophilic) Membrane interaction
Galactosyl-PLL Carbohydrate Moderate Liver-targeted delivery

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